Echinulin
Overview
Description
Echinulin is a cyclic dipeptide alkaloid that was first isolated from the moulds of Aspergillus echinulatus in 1943 . It is characterized by a triprenylated indole moiety and has been found in various fungi, including those in the Aspergillus and Eurotium genera . This compound exhibits a range of biological activities, making it a compound of interest in various scientific fields .
Mechanism of Action
- Echinulin is a cyclic dipeptide carrying a triprenylated indole moiety . Its primary targets are not fully elucidated, but it contributes to the activation of T cell subsets, leading to NF-κB activation. This activation occurs through the NF-κB pathway, which plays a crucial role in immune responses .
- This compound interacts with its targets, likely involving cell membrane components. However, the exact mechanism remains unknown. The presence and position of double bonds in its long carbon chain substitutions significantly impact its antimicrobial and antiprotozoal activities .
- This compound’s downstream effects involve the suppression of pro-inflammatory mediators and cytokines, including NO, PGE2, TNF-α, and IL-1β. It also reduces the expression of iNOS and COX-2 in macrophages, indicating anti-inflammatory properties .
- This compound’s action leads to immune modulation, anti-inflammatory effects, and potential antiviral activity against hepatitis C virus . Its impact on cellular processes likely extends beyond these aspects.
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Echinulin contributes to the activation of T cell subsets, leading to the activation of the NF-κB pathway . This suggests that this compound interacts with T cells and the NF-κB pathway in its biochemical reactions. The nature of these interactions involves the modulation of T cell activity and the subsequent activation of the NF-κB pathway .
Cellular Effects
This compound has been found to exhibit neuroprotective activity in in vitro models of Parkinson’s disease . It protects neuronal cells against damage induced by paraquat and rotenone . This suggests that this compound influences cell function by protecting cells from damage and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with the NF-κB pathway . It contributes to the activation of T cell subsets, which leads to NF-κB activation . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme activation and changes in gene expression.
Metabolic Pathways
This compound is a cyclic dipeptide formed through the condensation of two α-amino acids via non-ribosomal peptide synthetase (NRPS) This suggests that this compound is involved in the metabolic pathways related to the synthesis of cyclic dipeptides
Preparation Methods
Synthetic Routes and Reaction Conditions
Echinulin is synthesized through the action of prenyltransferases, specifically EchPT1 and EchPT2, from Aspergillus ruber . These enzymes catalyze the consecutive prenylations of cyclo-l-tryptophan-l-alanine, leading to the formation of triprenylated this compound as the predominant product . The reaction conditions typically involve the use of dimethylallyl diphosphate as the prenyl donor .
Industrial Production Methods
Industrial production of this compound can be achieved through heterologous expression systems. For example, the gene encoding the non-ribosomal peptide synthetase responsible for this compound production can be cloned and expressed in Aspergillus oryzae . This method allows for efficient production of this compound-related cyclic dipeptides .
Chemical Reactions Analysis
Types of Reactions
Echinulin undergoes various chemical reactions, including:
Prenylation: The addition of prenyl groups to the indole ring.
Oxidation: The introduction of hydroxyl groups to the molecule.
Common Reagents and Conditions
Prenylation: Dimethylallyl diphosphate is commonly used as the prenyl donor.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to introduce hydroxyl groups.
Major Products Formed
Prenylation: Triprenylated this compound is the major product.
Oxidation: Hydroxylated derivatives of this compound.
Scientific Research Applications
Echinulin and its derivatives have been studied for their diverse biological activities:
Antioxidant: This compound-related compounds exhibit significant antioxidant activity.
Antimicrobial: This compound has shown antibacterial and antifungal properties.
Neuroprotective: Neothis compound A, a derivative of this compound, has demonstrated neuroprotective effects in models of Parkinson’s disease.
Anti-inflammatory: This compound can suppress the production of pro-inflammatory mediators and cytokines.
Comparison with Similar Compounds
Echinulin is part of a larger family of indole diketopiperazine alkaloids, which include:
Neothis compound A: Exhibits similar antioxidant and neuroprotective activities.
Cryptoechinuline B: Known for its neuroprotective properties.
Variecolorin G: Another this compound-related compound with antioxidant activity.
Compared to these compounds, this compound is unique due to its specific triprenylated structure, which contributes to its distinct biological activities .
Properties
IUPAC Name |
(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33)/t19-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKMWTRJIZQJMY-CYFREDJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1859-87-6 | |
Record name | Echinuline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ECHINULINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DP19VPN8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of echinulin?
A1: this compound possesses the molecular formula C29H39N3O2 and a molecular weight of 473.65 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Comprehensive 1H and 13C NMR spectral studies, including 1H-1H correlation, long-range 13C-1H correlation (HMBC and HMQC), and NOESY, have been employed to confirm the structure of this compound and assign specific carbon and proton signals. Additionally, mass spectral analysis has been utilized for structural elucidation. []
Q3: How is this compound biosynthesized?
A3: this compound biosynthesis involves a fascinating sequential prenylation cascade. The process begins with the prenylation of cyclo-L-alanyl-L-tryptophanyl. [] Two key enzymes, EchPT1 and EchPT2, govern this cascade in Aspergillus ruber. [, ] EchPT1 catalyzes the initial prenylation step, producing prethis compound. The remarkable EchPT2 then orchestrates the attachment of up to three dimethylallyl units to prethis compound and its dehydro forms, neoechinulins A and B. This results in the formation of a diverse array of at least 23 derivatives with varying prenylation patterns. []
Q4: What is the role of reverse prenylation in this compound biosynthesis?
A4: Studies using labeled precursors have revealed that the aromatic isoprenylation at the 5- and 7-positions of the indole ring occurs with inversion of configuration at the allylic pyrophosphate, a characteristic of reverse prenylation. []
Q5: What is the significance of EchPT2 in this compound biosynthesis?
A5: EchPT2 plays a unique role in generating structural diversity within the this compound family. Its ability to catalyze consecutive prenylations on multiple substrates contributes to the wide array of this compound derivatives observed. []
Q6: What biological activities have been reported for this compound and its derivatives?
A6: this compound and its derivatives have demonstrated a range of biological activities, including:
- Antioxidant activity: Several this compound derivatives, such as neothis compound A, exhibit radical scavenging activity against DPPH radicals. [, , , ]
- Cytoprotective activity: Neothis compound B has shown cytoprotective effects against rotenone-induced damage in a Parkinson's disease model. []
- Neuroprotective activity: (+)-Cryptoechinuline B, a specific enantiomer of cryptoechinuline B, displays neuroprotective properties in various in vitro Parkinson's disease models. []
- Immune modulation: this compound has been reported to activate T cells in humans, potentially through the NF-κB signaling pathway. []
- Antimycobacterial activity: this compound exhibited activity against Mycobacterium tuberculosis in vitro. []
Q7: Are there any potential applications of this compound in drug discovery?
A7: The diverse biological activities of this compound and its derivatives make them attractive candidates for drug discovery efforts. For instance, the neuroprotective effects of certain enantiomers like (+)-cryptoechinuline B warrant further investigation for potential therapeutic applications in neurodegenerative diseases like Parkinson's disease. []
Q8: Has this compound shown potential as a SARS-CoV-2 Mpro inhibitor?
A8: Recent in vitro and in silico studies have identified neothis compound A, an this compound derivative, as a promising SARS-CoV-2 main protease (Mpro) inhibitor. It exhibited potent inhibitory activity against Mpro, comparable to the reference standard GC376. Molecular docking and molecular dynamics simulations provided insights into the potential binding mode and interactions of neothis compound A with Mpro. []
Q9: What is known about the toxicity of this compound?
A9: While this compound exhibits various biological activities, it's crucial to acknowledge its potential toxicity. Studies have shown that this compound can be toxic to rabbits. [, ] Additionally, mice exhibited aversion to water containing this compound at certain concentrations. [] These findings underscore the need for careful assessment of the safety profile of this compound and its derivatives before considering any potential therapeutic applications.
Q10: What analytical methods are employed to characterize and quantify this compound?
A10: Various analytical techniques are used to study this compound, including:* Chromatography: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for separation, identification, and quantification of this compound and its derivatives in complex mixtures. [, , ] * Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, plays a crucial role in elucidating the structure and stereochemistry of this compound and its derivatives. []* Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the identification and characterization of this compound and its derivatives. [, ]
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